molecular formula C16H25ClN2O B12809761 4,4-Dimethyl-5-((beta-hydroxy-alpha-methylphenethyl)amino)valeronitrile hydrochloride CAS No. 18855-07-7

4,4-Dimethyl-5-((beta-hydroxy-alpha-methylphenethyl)amino)valeronitrile hydrochloride

Cat. No.: B12809761
CAS No.: 18855-07-7
M. Wt: 296.83 g/mol
InChI Key: DQVUFJBOIHSKOK-UHFFFAOYSA-N
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Description

4,4-Dimethyl-5-((beta-hydroxy-alpha-methylphenethyl)amino)valeronitrile hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a nitrile group, a secondary amine, and a phenethyl alcohol moiety, making it a versatile candidate for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-5-((beta-hydroxy-alpha-methylphenethyl)amino)valeronitrile hydrochloride typically involves multiple steps:

  • Formation of the Nitrile Group: : The initial step often involves the introduction of the nitrile group through a nucleophilic substitution reaction. This can be achieved by reacting a suitable halide precursor with sodium cyanide under anhydrous conditions.

  • Amine Formation: : The secondary amine is introduced via reductive amination. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

  • Phenethyl Alcohol Addition: : The phenethyl alcohol moiety is typically introduced through a Friedel-Crafts alkylation reaction, where the aromatic ring undergoes electrophilic substitution with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

  • Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Key considerations include maintaining anhydrous conditions, precise temperature control, and efficient purification processes to achieve high yields and purity.

Properties

CAS No.

18855-07-7

Molecular Formula

C16H25ClN2O

Molecular Weight

296.83 g/mol

IUPAC Name

5-[(1-hydroxy-1-phenylpropan-2-yl)amino]-4,4-dimethylpentanenitrile;hydrochloride

InChI

InChI=1S/C16H24N2O.ClH/c1-13(15(19)14-8-5-4-6-9-14)18-12-16(2,3)10-7-11-17;/h4-6,8-9,13,15,18-19H,7,10,12H2,1-3H3;1H

InChI Key

DQVUFJBOIHSKOK-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCC(C)(C)CCC#N.Cl

Origin of Product

United States

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